N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-12-17(24-25(13)2)19-22-23-20(27-19)21-18(26)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVIUZWMRQVXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that incorporates a unique combination of pyrazole and oxadiazole moieties. This structural complexity suggests a potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 373.41 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, various 1,3,4-oxadiazole derivatives have been evaluated for their activity against multiple cancer cell lines. These studies indicate that oxadiazoles can inhibit tumor growth through mechanisms such as tubulin inhibition and apoptosis induction .
Case Study: Anticancer Activity Assessment
In a notable study involving oxadiazole derivatives, compounds were tested against 59 different cancer cell lines using the National Cancer Institute (NCI) protocol. Results indicated significant growth inhibition percentages (PGI) for several derivatives, suggesting that similar assessments could be conducted for this compound to establish its anticancer efficacy .
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Anti-inflammatory Activity
The anti-inflammatory properties of similar pyrazole and oxadiazole compounds have been documented extensively. Mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound may exhibit comparable anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of both pyrazole and oxadiazole rings contributes to its interaction with biological targets.
Key Structural Features
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Oxadiazole Moiety : Associated with broad-spectrum biological activities including anti-cancer and anti-inflammatory effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines. In one study, a similar compound exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and moderate activity against several other cancer types including ovarian and lung cancers .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of specific functional groups within the oxadiazole structure can enhance their interaction with biological targets involved in cell proliferation and survival pathways .
Neurodegenerative Disease Treatment
Alzheimer's Disease
This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with oxadiazole moieties may influence tau protein aggregation, a hallmark of Alzheimer's pathology. These compounds could potentially mitigate neurofibrillary tangles formation and improve cognitive function in affected individuals .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for its ability to enhance thermal stability and mechanical properties. The unique structural attributes of this compound can contribute to the development of advanced materials with specific functionalities such as improved flame retardancy or UV stability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring followed by coupling reactions to attach the biphenyl and carboxamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Chemical Reactions Analysis
Chemical Reaction Conditions
Chemical reactions involving this compound or its analogs often require specific conditions to optimize yields and purity. These conditions include:
| Reaction Type | Conditions |
|---|---|
| Condensation | Temperature control (e.g., reflux), solvents like ethanol or methanol, and catalysts such as acid or base. |
| Coupling | Palladium or copper catalysts, solvents like toluene or DMF, under inert atmosphere. |
| Amidation | High temperatures, solvents like DMF or acetonitrile, and catalysts such as DCC or EDCI. |
Chemical Reactivity
The chemical reactivity of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is influenced by its functional groups:
-
Pyrazole Ring : Can participate in electrophilic substitution reactions.
-
Oxadiazole Ring : May undergo nucleophilic substitution or ring-opening reactions.
-
Biphenyl Moiety : Can be modified through electrophilic aromatic substitution.
Spectroscopic Analysis
Spectroscopic techniques are crucial for characterizing and monitoring the chemical reactions of this compound:
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected Pyrazole Derivatives
*logP values estimated using ChemDraw (v22.0) for comparison.
Comparison with Biphenyl Carboxamide Derivatives
The biphenyl carboxamide moiety is shared with compounds like N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (). Key contrasts include:
- Heterocyclic core : The thiazole analogue substitutes oxadiazole with a thiazole ring, increasing lipophilicity (logP = 4.0 vs. ~3.5 for the target compound) .
- Hydrogen-bonding capacity: The oxadiazole in the target compound provides additional hydrogen-bond acceptors (polar surface area ~33.5 Ų vs.
Q & A
Q. What experimental designs mitigate challenges in multi-step synthesis?
- Methodology : Implement orthogonal protection-deprotection strategies (e.g., tert-butyloxycarbonyl for amines). Use flow chemistry for hazardous intermediates (e.g., isothiocyanates). Monitor intermediates via inline FT-IR or mass spectrometry to ensure reaction fidelity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
